N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide
Description
Properties
IUPAC Name |
N,2,2-trimethyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)10(15)13(4)8-9-6-7-12-14(9)5/h6-7H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNNGVSXTCBJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC=NN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with N-methylpivalamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide can be compared with other similar compounds, such as:
- N-((1-methyl-1H-pyrazol-4-yl)methyl)pivalamide
- N-((1-methyl-1H-pyrazol-3-yl)methyl)pivalamide
These compounds share similar structural features but differ in the position of the substituents on the pyrazole ring. The unique positioning of the substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 220.27 g/mol. The structure features a pyrazole moiety, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₄ |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that modifications in the pyrazole structure could enhance efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the pyrazole ring can lead to improved inhibitory effects.
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .
Antitumor Activity
This compound has also been evaluated for its antitumor effects. In preclinical models, it demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer cells. The compound was effective in reducing cell viability and inducing apoptosis in these cells at micromolar concentrations .
The mechanisms by which this compound exerts its biological effects include:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in cell wall synthesis in bacteria or interfere with signaling pathways in cancer cells .
Pathways Involved: The compound can affect metabolic pathways related to inflammation and tumor growth. Its ability to inhibit key enzymes suggests a potential role as a therapeutic agent in treating infections and cancer .
Case Studies and Research Findings
Several studies have documented the biological activity of pyrazole derivatives similar to this compound:
- Antimicrobial Activity Study: A series of pyrazolone derivatives were synthesized and tested against various microbial strains. The results showed that specific structural modifications led to enhanced antimicrobial potency .
- Anti-inflammatory Research: In a study examining the anti-inflammatory properties of pyrazole compounds, this compound was found to significantly reduce TNF-alpha levels in activated macrophages .
- Antitumor Efficacy: Preclinical trials involving xenograft models demonstrated that this compound could effectively inhibit tumor growth in vivo, particularly in models of aggressive breast cancer .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide, and what critical parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of a pyrazole precursor (e.g., 1-methyl-1H-pyrazol-5-ylmethanol) with pivaloyl chloride derivatives in the presence of a base like K₂CO₃ in DMF. Key parameters include stoichiometric ratios (e.g., 1.1–1.2 equivalents of alkylating agent), reaction time (monitored via TLC), and temperature (room temperature to 60°C). Post-synthesis purification via column chromatography ensures high purity .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms functional groups (e.g., methyl groups at δ ~1.2 ppm for pivalamide, pyrazole protons at δ ~6–7 ppm).
- X-ray crystallography : Single-crystal diffraction using SHELXL for structure refinement and WinGX/ORTEP for visualizing anisotropic displacement parameters .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., ESI+ for [M+H]⁺ ion) .
Advanced Research Questions
Q. How can researchers optimize the alkylation step during synthesis to minimize by-products?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
- Base strength : Use weaker bases (e.g., K₂CO₃) to avoid hydrolysis of sensitive groups. Monitor intermediates via HPLC with UV detection .
Q. What strategies resolve contradictions in spectral data between computational models and experimental results?
- Methodological Answer :
- DFT calculations : Compare experimental NMR/IR data with Gaussian-optimized structures (B3LYP/6-31G* basis set) to identify discrepancies.
- Solvent corrections : Apply implicit solvent models (e.g., PCM) to account for dielectric effects in theoretical predictions.
- Isotopic labeling : Use ²H/¹³C-labeled analogs to validate peak assignments in crowded spectral regions .
Q. How do substituents on the pyrazole ring influence the compound’s physicochemical properties?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -Cl, -F) increase polarity and hydrogen-bonding potential, affecting solubility and crystallinity.
- Hammett analysis : Quantify substituent effects on reaction rates or pKa values using σ (electronic) and π (steric) parameters.
- Molecular dynamics (MD) : Simulate solvation free energy to predict solubility in aqueous/organic mixtures .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reactivity modeling : Use DFT (e.g., M06-2X/cc-pVTZ) to map potential energy surfaces for reactions like hydrolysis or nucleophilic substitution.
- Transition-state analysis : Identify steric hindrance from the pivalamide group using NBO (Natural Bond Orbital) analysis.
- Docking studies : Predict binding affinities to biological targets (e.g., enzymes) by simulating ligand-protein interactions .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing reproducibility in synthetic batches?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading).
- Principal Component Analysis (PCA) : Correlate spectral data (e.g., NMR, IR) across batches to identify outliers.
- Control charts : Track yield and purity metrics over time to ensure process stability .
Q. How should researchers validate crystallographic data when twinning or disorder is observed?
- Methodological Answer :
- Twin refinement : Use SHELXL’s TWIN/BASF commands to model twinning ratios and improve R-factors.
- Disorder modeling : Apply PART instructions to split occupancy for disordered groups (e.g., methyl rotamers).
- Validation tools : Check geometry with PLATON/ADDSYM and validate hydrogen bonds via Mercury .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
